molecular formula C4H7N3S B8092505 Thiazolidin-2-cyanamide

Thiazolidin-2-cyanamide

Cat. No.: B8092505
M. Wt: 129.19 g/mol
InChI Key: CHQQODWJSYDZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidin-2-cyanamide (CAS 26364-65-8) is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical research . It serves as a critical synthetic intermediate for the development of novel bioactive molecules . In pharmaceutical research, derivatives of this compound have been identified as potent inhibitors of bacterial enzymes. For instance, certain derivatives have demonstrated excellent inhibitory activity against E. coli β-glucuronidase (EcGUS), which is a promising target for mitigating the gastrointestinal toxicity associated with some cancer and anti-inflammatory drugs . In phytopathology, this chemical scaffold has shown potential in anti-virulence strategies. Specific this compound derivatives can inhibit the Type III Secretion System (T3SS) of plant pathogens like Xanthomonas oryzae , thereby reducing bacterial blight in rice without killing the bacteria, which may help slow the development of resistance . The compound's structure, featuring a five-membered ring containing both sulfur and nitrogen atoms, is a privileged framework in drug discovery . This product is intended for research purposes only and is not approved for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazolidin-2-ylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c5-3-7-4-6-1-2-8-4/h4,6-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQQODWJSYDZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocyclic Scaffold

(Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide is a heterocyclic compound of significant interest, primarily serving as a crucial intermediate in the synthesis of various agrochemicals and potentially pharmacologically active molecules.[1] The thiazolidine core, a five-membered ring containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide provides a detailed exploration of a field-proven synthetic route to (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide and a comprehensive overview of the analytical techniques required for its robust characterization.

Synthesis: A Reliable Pathway to the Target Compound

The synthesis of (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide can be efficiently achieved through the condensation reaction of cyano-dimethyl dithiocarbamate and 2-aminoethanethiol. This method is notable for its high yield and relatively straightforward procedure.[1]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic attack of the primary amine of 2-aminoethanethiol on one of the electrophilic carbons of the cyano-dimethyl dithiocarbamate, followed by an intramolecular cyclization with the elimination of methanethiol. The temperature is maintained at 303–313 K to ensure a controlled reaction rate, preventing the formation of side products while providing sufficient energy to overcome the activation barrier. Ethanol serves as an effective solvent, dissolving the reactants and facilitating the reaction in the liquid phase.

Experimental Protocol

Materials:

  • Cyano-dimethyl dithiocarbamate

  • 2-Aminoethanethiol

  • Ethanol

Procedure:

  • Dissolve 14.6 g (0.1 mol) of cyano-dimethyl dithiocarbamate in 35 ml of ethanol in a reaction vessel equipped with a stirrer.

  • While stirring, slowly add 11.4 g (0.1 mol) of 2-aminoethanethiol to the mixture.

  • Maintain the reaction temperature between 303–313 K throughout the addition and for the subsequent reaction time.

  • Allow the reaction to proceed for three hours with continuous stirring.

  • After the reaction is complete, remove the ethanol under reduced pressure to yield the crude product.

  • The resulting (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide is typically obtained in high yield (around 88%) and can be further purified by recrystallization if necessary.[1]

Synthetic Workflow Diagram

SynthesisWorkflow Reactant1 Cyano-dimethyl dithiocarbamate Reaction Reaction Vessel (303-313 K, 3h) Reactant1->Reaction Reactant2 2-Aminoethanethiol Reactant2->Reaction Solvent Ethanol Solvent->Reaction Workup Ethanol Removal (Reduced Pressure) Reaction->Workup Product (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide Workup->Product

Caption: Synthetic workflow for (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide.

Characterization: Structural Elucidation and Purity Confirmation

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including stereochemistry and intermolecular interactions.

Experimental Protocol for Crystal Growth: Single crystals suitable for X-ray analysis can be obtained by recrystallization from a mixture of acetone and methanol at room temperature.[1]

Crystallographic Data Summary: The crystallographic data for (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide is presented in the table below.[1]

ParameterValue
Chemical FormulaC₄H₅N₃S
Molecular Weight127.18
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.4556 (13)
b (Å)6.5584 (13)
c (Å)6.7910 (14)
α (°)83.28 (3)
β (°)81.53 (3)
γ (°)82.12 (3)
Volume (ų)280.32 (10)
Z2
Temperature (K)113
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (Mg m⁻³)1.495

Key Structural Insights:

  • The dihydrothiazole ring is nearly planar.[1][3]

  • The molecule exhibits a Z configuration about the exocyclic C=N double bond.[4]

  • The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds.[1][3]

  • The C≡N bond distance is approximately 1.158 Å, which is characteristic of a nitrile triple bond.[1]

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the thiazolidine ring. Based on data for a related derivative, two triplets would be expected for the two methylene groups of the thiazolidine ring.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the two methylene carbons of the thiazolidine ring, the carbon of the C=N double bond, and the carbon of the nitrile group (C≡N).

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3300-3500
C≡N Stretch (Nitrile)2210-2260
C=N Stretch1640-1690

The presence of a strong absorption band in the 2210-2260 cm⁻¹ region is a key indicator of the nitrile group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide (C₄H₅N₃S), the expected molecular ion peak [M]⁺ would be at m/z = 127.18.

Conclusion and Future Directions

This guide has detailed a robust and high-yielding synthesis of (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide, along with a comprehensive strategy for its characterization. The established protocols provide a solid foundation for researchers and drug development professionals working with this versatile intermediate. The thiazolidine scaffold continues to be a fertile ground for the discovery of new bioactive compounds, and a thorough understanding of the synthesis and characterization of key building blocks like the one described herein is paramount to advancing these efforts.[2][5] Future work could focus on the derivatization of this compound to explore novel chemical space and identify new therapeutic agents or agrochemicals.

References

  • (Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • (Z)-N-[3-(Phenylsulfonyl)thiazolidin-2-ylidene]cyanamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • (Z)-2-(1,3-Thia-zolidin-2-yl-idene)cyan-amide - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Thiazolidinedione Compound Library - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (n.d.). Retrieved from [Link]

  • N-[(Z)-3-(4-Chlorobenzoyl)-1,3-thiazolidin-2-ylidene]cyanamide - NIH. (n.d.). Retrieved from [Link]

  • (Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones - MDPI. (n.d.). Retrieved from [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. (n.d.). Retrieved from [Link]

  • 238 Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cell. (n.d.). Retrieved from [Link]

  • Chemical structures of 13 thiazolidin-2-cyanamide derivatives and the inhibitory activity against EcGUS-mediated PNPG hydrolysis. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Thiazolidin-2-cyanamide Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

The thiazolidine ring system, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. Among these, the Thiazolidin-2-cyanamide scaffold has emerged as a particularly promising area of investigation, demonstrating significant potential across diverse therapeutic areas, including infectious diseases, oncology, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, evaluation, and mechanistic understanding of these compelling compounds. Our focus extends beyond a mere recitation of facts to provide field-proven insights into the causality behind experimental choices and to present self-validating protocols for robust and reproducible research.

The this compound Core: A Gateway to Diverse Bioactivities

The five-membered thiazolidine ring is a privileged structure in drug discovery, and the incorporation of a cyanamide moiety at the 2-position introduces unique electronic and steric properties that significantly influence its biological profile.[1] The cyanamide group, with its linear geometry and electron-withdrawing nature, can participate in various non-covalent interactions with biological targets, contributing to the observed potency and selectivity of its derivatives.[2] The synthesis of these compounds typically involves the cyclization of appropriate precursors, allowing for the introduction of a wide array of substituents at various positions of the thiazolidine ring, thereby enabling the fine-tuning of their pharmacological properties.[3]

Antimicrobial Activity: A Renewed Arsenal Against Microbial Threats

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. This compound derivatives have demonstrated significant promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[4][5]

Mechanism of Antimicrobial Action

While the precise mechanisms are still under investigation for all derivatives, a prominent mode of action for the broader class of thiazolidinones is the inhibition of bacterial cell wall synthesis. Specifically, these compounds are thought to target and inhibit cytoplasmic Mur ligases (MurC-MurF), enzymes essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] Inhibition of these enzymes disrupts cell wall integrity, leading to bacterial cell death.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

A fundamental assay to quantify the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth. The broth microdilution method is a standardized and widely accepted technique for this purpose.[6][7][8][9][10]

Protocol: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

BrothMicrodilutionWorkflow

Anticancer Activity: Targeting the Hallmarks of Cancer

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[3][11][12] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.

Mechanisms of Anticancer Action

Several mechanisms have been proposed for the anticancer activity of thiazolidinone derivatives, including:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[14] Inhibition of VEGFR-2 can thus starve the tumor and inhibit its growth and metastasis.

  • DNA Cleavage: Some thiazolidinone compounds have been reported to induce DNA damage in cancer cells.[11] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) or direct interaction with the DNA molecule, leading to strand breaks and ultimately apoptosis.

  • Cell Cycle Arrest and Apoptosis Induction: Thiazolidinone derivatives can interfere with the cell cycle progression of cancer cells, causing them to arrest at specific checkpoints. This disruption of the cell cycle, coupled with the activation of apoptotic pathways, leads to programmed cell death.

Anticancer_Mechanisms

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, the MTT assay is one of the most common methods to determine the cytotoxic effects of potential anticancer compounds.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Other Notable Biological Activities

Beyond their antimicrobial and anticancer properties, this compound derivatives have shown potential in other therapeutic areas.

Antiviral Activity

Thiazole-containing compounds have been reported to exhibit a broad spectrum of antiviral activities against various viruses, including influenza, coronaviruses, and hepatitis viruses.[15][16][17] The mechanism of action can vary depending on the specific derivative and the virus, but may involve interference with viral entry, replication, or assembly. Further research is needed to specifically elucidate the antiviral potential of this compound derivatives against a range of viral pathogens.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Thiazolidinone derivatives have demonstrated anti-inflammatory properties, with some acting as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[5][18] Activation of PPAR-γ can lead to the trans-repression of pro-inflammatory genes, such as those encoding for cytokines like TNF-α and IL-6, thereby reducing the inflammatory response.[19] Some studies also suggest that the anti-inflammatory effects of thiazolidinones may involve interactions with the glucocorticoid receptor pathway.

AntiInflammatory_Pathway

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes. For instance, certain derivatives have shown significant inhibitory activity against Escherichia coli β-glucuronidase, an enzyme implicated in the gastrointestinal toxicity of some drugs.[20] This highlights the potential of these compounds to be developed as adjunctive therapies to mitigate the side effects of other medications.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the thiazolidine ring and any appended aromatic or heterocyclic moieties. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For example, in the context of β-glucuronidase inhibition, it has been observed that chloro-substitution on an associated phenyl ring is essential for potent activity.[20]

Future research in this field should focus on:

  • Elucidating detailed mechanisms of action for the various observed biological activities.

  • Expanding the scope of antiviral and anti-inflammatory studies to include a wider range of pathogens and inflammatory models.

  • Conducting comprehensive SAR studies to guide the rational design of next-generation derivatives with improved efficacy and safety profiles.

  • Utilizing computational modeling and docking studies to predict target interactions and guide lead optimization.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full therapeutic potential of this remarkable chemical scaffold.

References

  • Broth microdilution. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link][6]

  • Broth microdilution mic: Topics by Science.gov. (n.d.). Retrieved February 6, 2026, from [Link][7]

  • Broth microdilution reference methodology. (2022, April 19). CGSpace. [Link][8]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018, February 14). Journal of Visualized Experiments. [Link][9]

  • MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. [Link][10]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. [Link][21]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link][4]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022, October 10). MDPI. [Link][5]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). MDPI. [Link][3]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016, July 15). Journal of Chemical Biology. [Link][11]

  • Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships. (2020, September 14). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][20]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). ResearchGate. [Link][12]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (n.d.). Bentham Science. [Link][18]

  • Vascular endothelial growth factor (VEGF) inhibition by small molecules. (n.d.). PubMed. [Link][13]

  • Synthesis, DNA cleavage and antimicrobial activity of 4-thiazolidinones-benzothiazole conjugates. (2014, November 10). ResearchGate. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2021, July 28). Molecules. [Link][22]

  • Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (n.d.). Bentham Science. [Link][1]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023, November 1). Heliyon. [Link][23]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link][24]

  • (PDF) Thiazolidines: Synthesis and Anticancer Activity. (n.d.). ResearchGate. [Link][25]

  • Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264. 7 Cells. (2026, January 2). ResearchGate. [Link][26]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). RSC Medicinal Chemistry. [Link][27]

  • Thiazolides: A new class of antiviral drugs. (2025, August 6). ResearchGate. [Link][16]

  • Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (n.d.). Ingenta Connect. [Link][2]

  • Anti-viral activity of thiazole derivatives: an updated patent review. (2022, April 18). Expert Opinion on Therapeutic Patents. [Link][15]

  • Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation. (2017, February 5). Frontiers in Physiology. [Link][14]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link][28]

  • Synthesis, DNA cleavage and antimicrobial activity of 4-thiazolidinones-benzothiazole conjugates. (n.d.). ResearchGate. [Link][29]

  • Investigation of the Antifungal and Anticancer Effects of the Novel Synthesized Thiazolidinedione by Ion-Conductance Microscopy. (n.d.). MDPI. [Link][30]

  • Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation. (2017, February 6). Frontiers in Physiology. [Link][31]

  • Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. (n.d.). Molecules. [Link][32]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (n.d.). MDPI. [Link][33]

  • 2.2. Antimicrobial activity a. Antibacterial activity. (n.d.). Retrieved February 6, 2026, from [Link][34]

  • Unlocking the Potential of Cyanamide as a Multifunctional Scaffold in Organic Synthesis. (2025, November 21). ResearchGate. [Link][35]

  • Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication. (n.d.). Antimicrobial Agents and Chemotherapy. [Link][17]

  • VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link][36]

  • What is the mechanism of Cyanamide? (2024, July 17). Patsnap Synapse. [Link][37]

  • (PDF) Second-Generation Nitazoxanide Derivatives: Thiazolides are Effective Inhibitors of the Influenza a Virus. (2025, August 6). ResearchGate. [Link][38]

  • Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis. (2024, August 21). Natural Product Research. [Link][19]

Sources

An In-depth Technical Guide to In Silico Studies and Molecular Docking of Thiazolidin-2-cyanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolidine scaffold, particularly Thiazolidin-2-cyanamide derivatives, represents a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive technical overview of the application of in silico methodologies, with a primary focus on molecular docking, to accelerate the discovery and development of novel drug candidates based on this scaffold. We will delve into the rationale behind computational approaches in modern drug discovery, provide detailed, field-proven protocols for molecular docking studies, and discuss the critical importance of result validation and post-docking analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to efficiently explore the therapeutic landscape of this compound derivatives.

Introduction: The Rationale for In Silico Exploration of Thiazolidine Derivatives

The journey of a new drug from conception to market is a long and expensive process, with high attrition rates often attributed to unfavorable pharmacokinetic and toxicity profiles discovered late in development. Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to mitigate these risks, reduce costs, and shorten timelines.[2][3] In silico techniques allow for the rapid screening of large virtual libraries of compounds and the prediction of their interactions with biological targets, as well as their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][5]

Thiazolidine derivatives, including the this compound core, are privileged structures in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The versatility of this scaffold makes it an attractive starting point for the design of novel therapeutics. This guide will specifically focus on the practical application of molecular docking and related in silico methods to this promising class of compounds.

The Computational Drug Design Workflow: A Strategic Overview

A typical CADD workflow is a multi-step process that systematically narrows down a large pool of potential drug candidates to a few promising leads for experimental validation.

CADD_Workflow Target_ID Target Identification & Validation Receptor_Prep Receptor Structure Preparation Target_ID->Receptor_Prep Ligand_Prep Ligand Library Preparation Docking Molecular Docking (Virtual Screening) Ligand_Prep->Docking Receptor_Prep->Docking Scoring Scoring & Ranking Docking->Scoring Post_Docking Post-Docking Analysis (MD Simulations) Scoring->Post_Docking ADMET In Silico ADMET Prediction Post_Docking->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Synthesis Synthesis & In Vitro Testing Lead_Opt->Synthesis

Caption: A generalized workflow for Computer-Aided Drug Design (CADD).

Core Methodology: Molecular Docking of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a powerful tool for understanding the binding mode of a ligand to its receptor and for estimating the strength of their interaction, often expressed as a binding energy or scoring function.

Step-by-Step Protocol for a Typical Molecular Docking Experiment

This protocol outlines a generalized procedure for docking this compound derivatives against a chosen protein target using widely available software like AutoDock.

I. Receptor Preparation:

  • Obtain the 3D structure of the target protein: The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.

  • Clean the PDB file: Remove water molecules, co-factors, and any existing ligands from the crystal structure.

  • Add hydrogen atoms: Most crystal structures do not include hydrogen atoms, which are crucial for accurate force field calculations.

  • Assign partial charges: Calculate and assign partial charges to each atom of the protein.

  • Define the binding site: Identify the active site or binding pocket of the protein. This can be done based on the location of a co-crystallized ligand or through pocket prediction algorithms.

  • Generate the grid box: Create a grid map that encompasses the defined binding site. The docking algorithm will confine its search for ligand conformations within this box.

II. Ligand Preparation:

  • Obtain or draw the 2D structures of your this compound derivatives.

  • Convert to 3D structures: Use a suitable program to generate 3D conformers of your ligands.

  • Energy minimize the ligand structures: This step ensures that the ligands are in a low-energy, stable conformation.

  • Assign partial charges and define rotatable bonds.

III. Docking Execution:

  • Choose a docking algorithm: Different algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) are available to explore the conformational space of the ligand within the binding site.

  • Set the docking parameters: Define the number of docking runs, population size, and number of energy evaluations.

  • Run the docking simulation: The software will systematically place the ligand in the binding site, evaluate the energy of each pose, and search for the most favorable binding modes.

IV. Analysis of Docking Results:

  • Examine the predicted binding poses: Visualize the docked conformations of the ligand within the protein's active site.

  • Analyze the binding energy: The docking score provides an estimate of the binding affinity. Lower binding energies generally indicate a more stable complex.[7]

  • Identify key interactions: Determine the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

Docking_Protocol cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation Receptor_PDB Obtain PDB Structure Clean_PDB Clean PDB File Receptor_PDB->Clean_PDB Add_H Add Hydrogens Clean_PDB->Add_H Assign_Charges_R Assign Partial Charges Add_H->Assign_Charges_R Define_Site Define Binding Site Assign_Charges_R->Define_Site Grid_Box Generate Grid Box Define_Site->Grid_Box Docking_Run Execute Docking Simulation Grid_Box->Docking_Run Ligand_2D 2D Structure Convert_3D Convert to 3D Ligand_2D->Convert_3D Energy_Min Energy Minimization Convert_3D->Energy_Min Assign_Charges_L Assign Charges & Rotatable Bonds Energy_Min->Assign_Charges_L Assign_Charges_L->Docking_Run Analyze_Results Analyze Results (Binding Energy, Poses, Interactions) Docking_Run->Analyze_Results

Caption: A step-by-step workflow for a molecular docking experiment.

The Critical Step: Validation of the Docking Protocol

A robust docking protocol is a self-validating system. Before screening a library of novel compounds, it is imperative to validate the docking procedure to ensure its reliability.

  • Re-docking of a co-crystallized ligand: The most common validation method involves extracting the native ligand from a protein-ligand crystal structure and docking it back into the same protein.[8] A successful docking protocol should reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.[9]

  • Docking of known actives and decoys: Another validation approach is to screen a set of known active compounds against the target, along with a set of "decoy" molecules that are physically similar to the actives but are known to be inactive.[8][9] A reliable docking protocol should be able to distinguish between the actives and decoys, assigning significantly better scores to the active compounds.

Post-Docking Analysis: From Static Pictures to Dynamic Interactions

While molecular docking provides a valuable static snapshot of a potential protein-ligand interaction, it is often beneficial to further investigate the stability and dynamics of the complex.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex over time, taking into account the flexibility of both the protein and the ligand.[10][11] This allows for:

  • Assessment of binding pose stability: MD simulations can confirm whether the docked pose is stable over a period of nanoseconds.

  • Refinement of binding interactions: The dynamic nature of the simulation can reveal important interactions that may not be apparent from the static docked pose.

  • Calculation of binding free energies: More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be applied to MD simulation trajectories to obtain more accurate estimates of binding free energies.[12]

In Silico ADMET Prediction: Early Assessment of Drug-likeness

A compound with high binding affinity to its target may still fail in clinical trials due to poor ADMET properties. In silico ADMET prediction models play a crucial role in the early identification of compounds with potential liabilities.[5][13] These models use a variety of computational approaches, including machine learning, to predict properties such as:

  • Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier penetration.[4][14]

  • Distribution: Plasma protein binding and volume of distribution.

  • Metabolism: Prediction of metabolic stability and identification of potential sites of metabolism by cytochrome P450 enzymes.

  • Excretion: Prediction of renal clearance.

  • Toxicity: Prediction of potential toxicities, such as cardiotoxicity, hepatotoxicity, and mutagenicity.

Table 1: Commonly Used In Silico ADMET Prediction Parameters
Property CategoryPredicted ParameterImportance in Drug Development
Absorption Human Intestinal Absorption (HIA)Predicts the extent of absorption after oral administration.
Caco-2 PermeabilityAn in vitro model for predicting intestinal permeability.[5]
Blood-Brain Barrier (BBB) PenetrationCrucial for CNS-acting drugs and for avoiding CNS side effects for peripherally acting drugs.[4]
Distribution Plasma Protein Binding (PPB)Affects the free concentration of the drug available to interact with its target.
Metabolism Cytochrome P450 (CYP) InhibitionPredicts potential drug-drug interactions.
Excretion Total ClearanceDetermines the dosing regimen.
Toxicity hERG InhibitionA key indicator of potential cardiotoxicity.
Ames MutagenicityPredicts the potential of a compound to cause DNA mutations.

Case Study: Targeting Bacterial Virulence with this compound Derivatives

Recent studies have explored the potential of this compound derivatives as inhibitors of bacterial virulence factors, such as the type III secretion system (T3SS) in Xanthomonas oryzae pv. oryzae.[15] In such a study, a library of this compound derivatives could be docked against a key protein of the T3SS. The top-scoring compounds would then be subjected to in silico ADMET profiling to assess their drug-like properties before being prioritized for synthesis and biological evaluation.[15]

Another study demonstrated that this compound derivatives containing a 5-phenyl-2-furan moiety are potent inhibitors of Escherichia coli β-glucuronidase.[16] Molecular docking studies were performed to predict the binding modes of these compounds and to understand the structure-activity relationships, revealing that a chloro substitution on the phenyl moiety was crucial for inhibitory activity.[16]

Conclusion and Future Perspectives

In silico studies, particularly molecular docking, are powerful tools for accelerating the discovery and development of novel therapeutics based on the this compound scaffold. By providing insights into protein-ligand interactions and allowing for the early assessment of drug-like properties, these computational methods enable a more rational and efficient approach to drug design. As computational power and algorithms continue to improve, the predictive accuracy of these methods will undoubtedly increase, further solidifying their role in the future of pharmaceutical research. The integration of in silico approaches with traditional experimental techniques will be key to unlocking the full therapeutic potential of this compound derivatives.

References

  • Al-Khafaji, K., & Al-Muhimeed, T. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(17), 6545-6557. [Link]

  • Shola, K. F., & Adedirin, O. (2019). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 101-112. [Link]

  • Hsu, K. C., Chen, Y. F., Lin, S. R., & Yang, J. M. (2011). iGEMDOCK: a graphical environment for recognizing pharmacological interactions and virtual screening. BMC bioinformatics, 12(1), 1-13. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]

  • DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • Mphahlele, M. J., & Olaokun, O. O. (2022). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules, 27(14), 4583. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]

  • Kumar, R., & Kumar, S. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(15), 4983. [Link]

  • Kumar, A., Kumar, A., Kumar, V., & Singh, J. (2023). Development of novel thiazolidine-2, 4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC medicinal chemistry, 14(3), 484-500. [Link]

  • Cui, Z. N., Huang, X. Q., Li, Y., & Ling, Y. (2018). Synthesis and bioactivity of this compound derivatives against type III secretion system of Xanthomonas oryzae on rice. Pesticide Biochemistry and Physiology, 149, 89-97. [Link]

  • Hense, A., Müller, T., & Schramm, M. (2002). Process for the preparation of 2-cyanimino-1, 3-thiazolidine. U.S. Patent No. 6,441,177. [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current pharmaceutical design, 19(31), 5569-5589. [Link]

  • Ling, Y., Cui, Z. N., Chen, Q., & Huang, X. Q. (2020). Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships. Bioorganic & medicinal chemistry letters, 30(1), 126758. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. [Link]

  • ResearchGate. (n.d.). Overview of typical CADD workflow. [Link]

  • D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]

  • Lee, J., & Kim, D. (2019). Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. International journal of molecular sciences, 20(18), 4485. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial. Protein-Ligand Complex. Virginia Tech Department of Biochemistry. [Link]

  • Balius, T. E., & Rizzo, R. C. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of chemical information and modeling, 49(2), 337-352. [Link]

  • ResearchGate. (2015). Thiazolidine-2,4-dione Derivatives: Programmed Chemical Weapons for Key Protein Targets of Various Pathological Conditions. [Link]

  • ResearchGate. (2025). ADMET in silico modelling: Towards prediction paradise?. [Link]

  • An-Najah Journals. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Antimicrobial Evaluation of Thiazolidinone Derivatives Sarmad. [Link]

  • Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes. [Link]

  • National Institutes of Health. (2020). Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure–inhibitory activity relationships. [Link]

  • Pubrica. (n.d.). Increasing Binding Energy in Molecular Docking in Bioinformatics. [Link]

  • National Institutes of Health. (n.d.). Computer-Aided Drug Design Methods. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • ScienceDirect. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]

  • ResearchGate. (2016). How to calculate binding energy using moe2010?. [Link]

  • AIP Publishing. (n.d.). Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins. [Link]

  • KNIME. (2021). Tutorials for Computer Aided Drug Design in KNIME. [Link]

  • Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • ResearchGate. (2026). Design, Synthesis, Characterization, Molecular Docking, MM/GBSA and Biological Evaluation of Thiazolidinones Derivatives as Promising Antibacterial and Antifungal Agents. [Link]

  • YouTube. (2021). An Introduction to Computational Drug Discovery. [Link]

  • YouTube. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. [Link]

  • SlideShare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

  • ResearchGate. (2026). Design, Synthesis, Characterization, Molecular Docking, MM/GBSA and Biological Evaluation of Thiazolidinones Derivatives as. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 8: Binding Free Energy Calculation and Scoring in Small-Molecule Docking. [Link]

  • ResearchGate. (2018). Molecular dynamics simulation of protein-ligand complex?. [Link]

  • UI Scholars Hub. (2025). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. [Link]

  • Graphviz. (n.d.). User Guide. [Link]

  • MDPI. (n.d.). 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. [Link]

Sources

Methodological & Application

Synthesis protocol for Thiazolidin-2-cyanamide from cyano-dimethyl dithiocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: High-Purity Cyclization Protocol via Cyano-dimethyl Dithiocarbamate (DMDTC)

Abstract & Scope

This application note details the synthesis of Thiazolidin-2-cyanamide (also known as N-cyano-1,3-thiazolidin-2-imine) via the cyclization of Dimethyl N-cyanodithioiminocarbonate (referred to in some literature as cyano-dimethyl dithiocarbamate) with 2-aminoethanethiol (cysteamine).

This protocol is designed for researchers requiring high-purity intermediates for neonicotinoid insecticides, pharmaceutical isosteres, or heterocyclic building blocks. The guide emphasizes safety regarding the evolution of methyl mercaptan (MeSH) and provides a self-validating purification strategy.

Introduction & Mechanistic Rationale

The Chemistry

The synthesis involves a double nucleophilic substitution at the electrophilic carbon of the N-cyanodithioiminocarbonate. The reaction proceeds via an addition-elimination mechanism where the bifunctional nucleophile (cysteamine) displaces two equivalents of methyl mercaptan (methanethiol).

  • First Substitution: The primary amine of cysteamine attacks the central carbon, displacing the first thiomethyl group.

  • Cyclization: The thiol group attacks the same carbon, displacing the second thiomethyl group to close the thiazolidine ring.

Reaction Scheme

The following diagram illustrates the reaction pathway and the critical evolution of byproducts.

ReactionMechanism Start Dimethyl N-cyanodithioiminocarbonate (DMDTC) Inter Intermediate (Transient) Start->Inter + Cysteamine - MeSH Reagent 2-Aminoethanethiol (Cysteamine) Product This compound (Target) Inter->Product Cyclization Byproduct 2 x MeSH (Toxic Gas) Inter->Byproduct Elimination

Figure 1: Mechanistic pathway showing the displacement of two methyl mercaptan leaving groups.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )RoleHazard Note
Dimethyl N-cyanodithioiminocarbonate 10191-60-3146.23PrecursorIrritant, Stench
2-Aminoethanethiol (Cysteamine)60-23-177.15NucleophileHygroscopic, Stench
Ethanol (Absolute)64-17-546.07SolventFlammable
Sodium Hypochlorite (Bleach)7681-52-9-ScrubberOxidizer
Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Temperature Control: Oil bath with digital thermal probe.

  • Gas Scrubbing System (CRITICAL): The reaction generates 2 equivalents of Methyl Mercaptan gas. The exhaust must be routed through a bleach (NaOCl) or NaOH trap to neutralize the toxic stench.

  • Condenser: Reflux condenser.[1]

Experimental Protocol

Safety Pre-Check

DANGER: Methyl Mercaptan (MeSH) is evolved. It has a "rotten cabbage" odor and is toxic.[2]

  • Threshold: Odor threshold is ~1-2 ppb.

  • Containment: Perform all operations in a high-efficiency fume hood.

  • Neutralization: Ensure the scrubber outlet bubbles into a 10-20% bleach solution to oxidize MeSH to non-volatile sulfonates.

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Solution

  • Charge the 3-neck RBF with 14.6 g (0.1 mol) of Dimethyl N-cyanodithioiminocarbonate.

  • Add 35-50 mL of Ethanol.

  • Stir at room temperature until the solid is partially suspended/dissolved.

Step 2: Addition of Nucleophile

  • Weigh 11.4 g (0.1 mol) of 2-aminoethanethiol (Cysteamine).

    • Note: If using Cysteamine HCl salt, add an equimolar amount of NaOH or Et3N to release the free base, but free base is preferred for cleaner kinetics.

  • Slowly add the Cysteamine to the RBF over 10-15 minutes.

    • Observation: A mild exotherm may occur. The suspension will change as the intermediate forms.

Step 3: Reaction & Cyclization

  • Equip the flask with the reflux condenser connected to the scrubber.

  • Heat the mixture to Reflux (approx. 78-80°C) .

  • Maintain reflux for 3 hours .

    • Monitoring: TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) should show the disappearance of the starting dithioiminocarbonate (

      
      ) and the appearance of the product (
      
      
      
      ).

Step 4: Workup & Isolation

  • Cool the reaction mixture to Room Temperature (20-25°C).

  • Option A (Precipitation): Often, the product crystallizes directly upon cooling.

    • Filter the white/off-white solid.

    • Wash with cold ethanol (2 x 10 mL).

  • Option B (Concentration): If no precipitate forms:

    • Remove approx. 50-70% of the solvent under reduced pressure (Rotavap).

    • Cool the residue in an ice bath (0-5°C) for 1 hour to induce crystallization.

    • Filter and wash as above.[3]

Step 5: Purification

  • Recrystallize the crude solid from a mixture of Acetone/Methanol (1:1) or hot Ethanol .

  • Dry the crystals in a vacuum oven at 40°C for 4 hours.

Expected Results
  • Yield: 85 - 90% (approx. 10.8 - 11.5 g).[4]

  • Appearance: White to pale cream crystalline solid.

  • Melting Point: 172 - 174°C (Lit. value).

Process Logic & Troubleshooting

Process Flow Diagram

The following flowchart outlines the critical decision points and handling of the toxic off-gas.

ProcessFlow Setup Setup: RBF + Scrubber (Bleach Trap) Mix Mix: DMDTC + Ethanol Add Cysteamine Setup->Mix Reflux Reflux: 80°C, 3 Hours (MeSH Evolution) Mix->Reflux Check Check: TLC Complete? Reflux->Check Check->Reflux No (Extend time) Cool Cool to RT / Ice Bath Check->Cool Yes Filter Filter & Wash (Cold EtOH) Cool->Filter Recryst Recrystallize: Acetone/MeOH Filter->Recryst

Figure 2: Operational workflow emphasizing the reflux loop and purification.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete reaction or product lost in mother liquor.Extend reflux time; Concentrate mother liquor further before cooling.
Strong Odor in Lab Scrubber failure or leak.STOP immediately. Check joint greasing. Ensure scrubber has active bleach.
Oily Product Impurities or residual solvent.[5]Triturate the oil with diethyl ether or cold ethanol to induce solidification.
Colored Impurities Oxidation of thiols.Perform reaction under Nitrogen (

) atmosphere (recommended but not strictly required).

References

  • Jeschke, P., et al. (2002).[6] (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide. Acta Crystallographica Section E.

  • Elgemeie, G. H., & Mohamed, R. A. (2004). Dimethyl N-cyanodithioiminocarbonate: Application in synthesis of fused heterocycles. Synthetic Communications. (Contextual grounding on reagent reactivity).

  • Sigma-Aldrich. Dimethyl N-cyanodithioiminocarbonate Product Sheet.

  • Vertex AI Search.Synthesis of this compound from dimethyl N-cyanodithioiminocarbonate.

Sources

Application Notes and Protocols for the High-Yield Synthesis of Thiazolidin-2-cyanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the high-yield synthesis of Thiazolidin-2-cyanamide derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Thiazolidine-based scaffolds are integral to numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The incorporation of a cyanamide moiety introduces unique electronic and structural features, leading to novel therapeutic applications, such as the inhibition of bacterial enzymes and the attenuation of virulence factors.[5][6][7] This guide presents two robust protocols, starting with the synthesis of the core (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide intermediate, followed by its derivatization. The methodologies are designed for efficiency, high yield, and reproducibility, supported by mechanistic insights and validation checkpoints to ensure scientific integrity.

Introduction and Scientific Background

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of natural products like penicillin and numerous synthetic drugs. Its derivatives are known for their diverse pharmacological effects.[3] The cyanamide functional group is a versatile synthetic intermediate, often used in the construction of guanidine and amidine-containing heterocycles, which are prevalent in biologically active compounds.[8][9]

The combination of these two moieties into this compound derivatives has yielded compounds with compelling bioactivities. For instance, certain derivatives have been identified as potent inhibitors of Escherichia coli β-glucuronidase (EcGUS), an enzyme linked to drug-induced gastrointestinal toxicity.[6] Others have been shown to act as anti-virulence agents against plant pathogens like Xanthomonas oryzae pv. oryzae by suppressing its Type III Secretion System (T3SS), without affecting bacterial growth—a strategy that may reduce the development of resistance.[7]

This application note details a highly efficient and straightforward synthetic pathway that allows researchers to access the core this compound structure and its derivatives in high yields, facilitating further investigation into their therapeutic potential.

Experimental Design and Workflow

The synthetic strategy is bifurcated into two primary stages: the synthesis of the core heterocyclic system followed by its functionalization. This approach allows for modularity, enabling the creation of a diverse library of derivatives from a common, high-yield intermediate.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization A 2-Aminoethanethiol C (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide (Core Intermediate) A->C One-Pot Cyclization (Protocol 1) B Cyano-dimethyl dithiocarbamate B->C One-Pot Cyclization (Protocol 1) E N-Acylated this compound (Final Derivative) C->E N-Acylation (Protocol 2) D Substituted Acyl Chloride (e.g., 5-Aryl-2-furoyl chloride) D->E

Figure 1: Overall synthetic workflow for this compound derivatives.

Protocol 1: High-Yield Synthesis of (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide

This protocol describes a one-pot cyclization reaction that efficiently produces the core intermediate with reported yields as high as 88%.[10]

Mechanistic Principle

The reaction proceeds via a nucleophilic attack of the primary amine of 2-aminoethanethiol on the electrophilic carbon of cyano-dimethyl dithiocarbamate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, leading to the formation of the five-membered thiazolidine ring and the elimination of two molecules of methanethiol.

G Start 2-Aminoethanethiol + Cyano-dimethyl dithiocarbamate Intermediate1 Nucleophilic Addition (Amine attacks Dithiocarbamate) Start->Intermediate1 Step 1 Intermediate2 Intramolecular Cyclization (Thiol attacks Imine) Intermediate1->Intermediate2 Step 2 - CH3SH Product (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide Intermediate2->Product Step 3 - CH3SH

Figure 2: Simplified reaction mechanism for core synthesis.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Supplier ExampleNotes
Cyano-dimethyl dithiocarbamate146.2419992-53-7Sigma-AldrichStarting material.
2-Aminoethanethiol (Cysteamine)77.1560-23-1Sigma-AldrichHandle in a fume hood due to odor.
Ethanol (Absolute)46.0764-17-5Fisher ScientificReaction solvent.
Acetone58.0867-64-1VWRRecrystallization solvent.
Methanol32.0467-56-1VWRRecrystallization solvent.
Silica Gel 60 (TLC plates)-7631-86-9MerckFor reaction monitoring.
Equipment
EquipmentPurpose
Round-bottom flask (100 mL)Reaction vessel
Magnetic stirrer and stir barAgitation of the reaction mixture
ThermometerTemperature monitoring
Dropping funnelControlled addition of reagents
CondenserPrevent solvent loss (if heating)
Rotary evaporatorSolvent removal under reduced pressure
Buchner funnel and flaskFiltration of product
Melting point apparatusPurity assessment
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyano-dimethyl dithiocarbamate (14.6 g, 0.1 mol) in 35 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Slowly add 2-aminoethanethiol (7.7 g, 0.1 mol) to the solution dropwise using a dropping funnel over a period of 15-20 minutes.

    • Causality Note: This slow addition is critical for controlling the reaction exotherm. The reaction temperature should be carefully maintained between 30–40 °C (303–313 K) to ensure a controlled reaction rate and prevent the formation of side products.[10] Use a water bath for cooling if necessary.

  • Reaction: Stir the mixture vigorously at this temperature for three hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Eluent System: A mixture of ethyl acetate and ethanol (e.g., 6:4 v/v) can be effective.

    • Validation Check: The reaction is considered complete upon the disappearance of the starting material spots. This step prevents premature workup and ensures maximum yield.

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. An oily or solid crude product will remain.

  • Purification: Purify the crude product by recrystallization.

    • Dissolve the residue in a minimal amount of a hot mixture of acetone and methanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Expected Yield: 11.2 g (88%).[10]

  • Characterization: Confirm the identity and purity of the synthesized (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, MS, and melting point analysis).

Protocol 2: Synthesis of 3-Acyl-Thiazolidin-2-cyanamide Derivatives

This protocol details the N-acylation of the core intermediate to generate functionalized derivatives, exemplified by the synthesis of compounds containing a 5-phenyl-2-furan moiety, which have shown biological activity.[7]

Mechanistic Principle

This reaction is a standard nucleophilic acyl substitution. The nitrogen atom at the 3-position of the thiazolidine ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of an acyl chloride. A mild base, such as potassium carbonate, is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Additional Materials
Reagent/MaterialNotes
5-Aryl-2-furancarboxylic acidStarting material for the acyl chloride.
Thionyl chloride (SOCl₂)For conversion of carboxylic acid to acyl chloride.
Acetonitrile (anhydrous)Reaction solvent.
Potassium carbonate (K₂CO₃), anhydrousBase.
Dichloromethane (DCM)Extraction solvent.
Magnesium sulfate (MgSO₄), anhydrousDrying agent.
Step-by-Step Experimental Protocol
Part A: Preparation of Acyl Chloride
  • In a fume hood, add thionyl chloride (1.2 eq) to the desired 5-aryl-2-furancarboxylic acid (1.0 eq) in a round-bottom flask.

  • Heat the mixture under reflux for 2-3 hours.

  • Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude acyl chloride, which can often be used directly in the next step.

Part B: N-Acylation Reaction
  • Reaction Setup: In a dry round-bottom flask, dissolve (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide (1.0 eq, from Protocol 1) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add a solution of the crude 5-aryl-2-furoyl chloride (1.1 eq, from Part A) in anhydrous acetonitrile to the stirring suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate mobile phase) until the starting thiazolidine spot disappears.

  • Workup:

    • Filter the reaction mixture to remove potassium carbonate and other salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-acylated derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[7]

Expected Results and Data Presentation

The yields of N-acylated derivatives can vary depending on the specific acyl chloride used but are generally good. Below is a representative table summarizing potential outcomes for different substituents.

Derivative (R in Acyl Group)Yield (%)Melting Point (°C)¹H NMR (δ, ppm, key signal)
5-(4-chlorophenyl)-2-furoyl75-85185-1877.8-7.9 (d, Ar-H)
5-(4-methylphenyl)-2-furoyl78-88179-1812.4 (s, -CH₃)
5-phenyl-2-furoyl80-90170-1727.4-7.7 (m, Ar-H)

Conclusion

The protocols outlined in this application note provide a reliable and high-yield pathway for the synthesis of this compound and its N-acyl derivatives. The causality behind critical steps has been explained to empower researchers to troubleshoot and adapt these methods. The inclusion of self-validating checkpoints like TLC monitoring ensures the integrity and reproducibility of the experimental outcomes. These versatile building blocks are now readily accessible for exploration in various fields, particularly in the development of novel therapeutic agents.

References

  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cell. (2025). vertexaigroundingservice.google.com.
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). scilit.net.
  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]

  • Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure–inhibitory activity relationships. (2020). Taylor & Francis Online. [Link]

  • Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships. (2020). PubMed. [Link]

  • Synthesis and bioactivity of this compound derivatives against type III secretion system of Xanthomonas oryzae on rice. (2018). PubMed. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC. [Link]

  • (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide. (n.d.). PMC. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (n.d.). Systematic Reviews in Pharmacy. [Link]

  • Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (2025). MDPI. [Link]

  • Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. (2019). ACS Publications. [Link]

Sources

Protocol for screening Thiazolidin-2-cyanamide derivatives for biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Screening of Thiazolidin-2-cyanamide Derivatives

Subject: High-Throughput Screening (HTS) Protocol for


-Glucuronidase Inhibition and Selectivity Profiling
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Biology Division

Executive Summary

This compound derivatives represent a privileged scaffold in medicinal chemistry, distinct from their thiazolidinone cousins due to the unique electronic properties of the


-cyanoimine moiety. While historically explored for broad antimicrobial activity, recent high-impact literature identifies these compounds as potent, selective inhibitors of bacterial 

-glucuronidase (EcGUS).

Inhibition of EcGUS is a critical therapeutic target for alleviating the dose-limiting gastrointestinal toxicity of the chemotherapy drug irinotecan (CPT-11). This protocol details a rigorous screening cascade designed to identify this compound derivatives that selectively inhibit EcGUS without exhibiting intrinsic mammalian cytotoxicity or broad-spectrum antibiotic activity—a "silent" inhibition strategy that preserves the gut microbiome.

Screening Logic & Workflow

The screening strategy is built on a "Target-Specific, Host-Sparing" logic. Unlike traditional antibiotic screening, we are not seeking bacterial cell death (bactericidal). We are seeking enzyme inhibition.[1][2] Therefore, the workflow prioritizes enzymatic affinity and selects against general toxicity.

Visual Workflow (DOT Diagram)

ScreeningCascade Library This compound Library (DMSO) QC QC: Stability Check (LC-MS, 24h in PBS) Library->QC Purity >95% Primary Primary Screen: EcGUS Inhibition (HTS) QC->Primary Stable Scaffold HitSel Hit Selection (>50% Inh @ 10 µM) Primary->HitSel HitSel->Library No (Archive) SecScreen Secondary Screen: IC50 Determination HitSel->SecScreen Yes CounterScreen Counter Screen 1: Mammalian Cytotoxicity (MTT) SecScreen->CounterScreen Potency Confirmed BactGrowth Counter Screen 2: Bacterial Growth Kinetics CounterScreen->BactGrowth Non-Cytotoxic Lead Validated Lead: Potent EcGUS Inhibitor Non-Toxic / Non-Bactericidal BactGrowth->Lead No Growth Inhibition

Figure 1: The screening cascade prioritizes enzymatic inhibition (EcGUS) while filtering out compounds with general toxicity or instability.

Compound Management & Stability

Critical Causality: The cyanamide (


) group is electron-withdrawing and can be susceptible to hydrolysis into urea derivatives under acidic conditions or prolonged aqueous exposure. False positives in biological assays often stem from degradation products rather than the parent molecule.
  • Solvent: Dissolve derivatives in 100% DMSO to a stock concentration of 10 mM.

  • Storage: Store at -20°C under argon. Avoid repeated freeze-thaw cycles which precipitate the hydrophobic scaffold.

  • QC Step: Before screening, dilute a random set of 5 compounds into the assay buffer (pH 7.4) and incubate for 24 hours. Analyze via LC-MS.

    • Pass Criteria: >95% parent compound retention.

    • Fail Criteria: Appearance of urea hydrolysis peak (M+18).

Protocol A: Primary EcGUS Inhibition Assay (HTS)

Objective: Quantify the ability of derivatives to inhibit E. coli


-glucuronidase using a colorimetric substrate.
Mechanism:  The enzyme hydrolyzes p-nitrophenyl-

-D-glucuronide (pNPG) to release p-nitrophenol (yellow, Abs 405 nm). Inhibitors block this release.
Materials
  • Enzyme: Recombinant E. coli

    
    -glucuronidase (EcGUS), 50 ng/mL final.
    
  • Substrate: p-nitrophenyl-

    
    -D-glucuronide (pNPG).
    
  • Buffer: 50 mM HEPES, 50 mM NaCl, pH 7.4 (Avoid phosphate buffers if possible to prevent precipitation of metal-complexed derivatives).

  • Positive Control: D-saccharic acid 1,4-lactone (Known inhibitor).[1][3]

Step-by-Step Methodology
  • Plate Prep: Dispense 1 µL of compound (10 mM stock) into 96-well clear flat-bottom plates. Final screening concentration: 10 µM or 50 µM .

    • Blank Wells: 1 µL DMSO only.

    • Control Wells: 1 µL D-saccharic acid 1,4-lactone (100 µM final).

  • Enzyme Addition: Add 90 µL of EcGUS enzyme solution (diluted in buffer) to all wells.

  • Pre-Incubation: Incubate for 15 minutes at 37°C .

    • Why? Thiazolidin-2-cyanamides may act via competitive or mixed inhibition. Pre-incubation ensures equilibrium binding before substrate competition begins.

  • Reaction Initiation: Add 10 µL of pNPG substrate (4 mM stock) to initiate the reaction.

  • Kinetic Read: Immediately measure Absorbance at 405 nm every 60 seconds for 20 minutes on a microplate reader.

  • Data Processing: Calculate the slope (Vmax) of the linear portion of the curve.

    
    
    

Protocol B: Mammalian Cytotoxicity Counter-Screen (MTT)

Objective: Ensure the "hit" compounds are not general toxins. Cell Line: HEK293 (Human Embryonic Kidney) or Caco-2 (Intestinal epithelial, relevant for gut-targeted drugs).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with compounds at 50 µM (high dose) for 24 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

    • Pass Criteria: Cell viability > 80% relative to DMSO control.

Protocol C: Bacterial Growth Kinetics (Selectivity)

Objective: Confirm the compound is an anti-virulence agent (enzyme inhibitor) and not a bactericide. Bactericidal agents put selective pressure on the microbiome, leading to resistance. We want compounds that leave the bacteria alive but enzymatically disarmed.

  • Inoculum: Dilute overnight E. coli culture 1:100 into fresh LB broth.

  • Dosing: Add compound at IC90 concentration (determined from Protocol A).

  • Incubation: Incubate at 37°C with shaking.

  • Monitoring: Measure OD600 every hour for 12 hours.

  • Interpretation:

    • Desired Profile: Growth curve overlaps with DMSO control (No growth inhibition).

    • Undesired Profile: Flatline or significant lag phase (Antibiotic activity).

Data Presentation & Analysis

Table 1: Summary of Key Performance Indicators (KPIs)

Compound IDEcGUS IC50 (µM)Mechanism (Ki)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)Bacterial Growth
TZC-001 1.2 ± 0.1Competitive>100>83Normal
TZC-004 23.1 ± 2.5Mixed45.01.9Inhibited
Control 5.4 (Saccharic acid)CompetitiveN/AN/ANormal

Mechanism of Action Visualization

MoA Drug Glucuronide-Drug Conjugate (Inactive) Enzyme EcGUS Enzyme Drug->Enzyme Substrate Toxin Free Drug (Toxic) + Glucuronic Acid Enzyme->Toxin Hydrolysis Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Blocks Active Site

Figure 2: Mechanism of Action.[4][5] The inhibitor (blue) binds EcGUS, preventing the reactivation of the excreted drug conjugate (grey) into the toxic free drug (black).

References

  • Cui, Z., et al. (2018). "Synthesis and bioactivity of this compound derivatives against type III secretion system of Xanthomonas oryzae on rice." Pesticide Biochemistry and Physiology.

  • Liu, Y., et al. (2020).

    
    -glucuronidase inhibitors and their structure-inhibitory activity relationships." Journal of Enzyme Inhibition and Medicinal Chemistry. 
    
  • Wallace, B. D., et al. (2010). "Alleviating cancer drug toxicity by inhibiting a bacterial enzyme." Science.

  • Chavan, A. A., & Pai, N. R. (2007). "Synthesis and biological activity of N-cyano-3-substituted-1,3-thiazolidin-2-imines." Molecules.

Sources

Application Notes and Protocols for Enzyme Inhibition Assays of Thiazolidin-2-cyanamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazolidin-2-cyanamide Derivatives

The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives like thiazolidinediones being well-known for their diverse pharmacological activities, including antidiabetic, antimicrobial, and anticancer properties.[1][2][3] A related class of compounds, thiazolidin-2-cyanamides, has emerged as a promising area of research for the development of novel enzyme inhibitors.[4] These compounds have demonstrated inhibitory activity against a range of enzymes, making them valuable candidates for drug discovery programs.[5][6] For instance, certain this compound derivatives have been identified as potent competitive inhibitors of E. coli β-glucuronidase, an enzyme implicated in drug-induced gastrointestinal toxicity.[5] This highlights the potential of this chemical class to address unmet medical needs.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable enzyme inhibition assay protocol for this compound compounds. We will delve into the underlying principles, provide a detailed step-by-step methodology, and offer insights into data analysis and interpretation, ensuring scientific integrity and reproducibility.

Principle of the Enzyme Inhibition Assay

The core principle of an enzyme inhibition assay is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7][8]

This protocol will focus on a generalized absorbance-based assay, which is widely applicable and can be adapted to various enzyme systems by using a specific substrate that produces a chromogenic product upon enzymatic conversion. The rate of product formation is monitored over time by measuring the change in absorbance at a specific wavelength.

Materials and Reagents

  • Enzyme: Purified enzyme of interest (e.g., β-glucuronidase, a kinase, a protease).

  • Substrate: A substrate that, when acted upon by the enzyme, produces a product with a distinct absorbance spectrum.

  • This compound Compounds: A series of test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control Inhibitor: A known inhibitor of the target enzyme.

  • Assay Buffer: A buffer system that maintains the optimal pH and ionic strength for enzyme activity. The composition will be enzyme-specific.

  • 96-well Microplates: Clear, flat-bottom plates are suitable for absorbance measurements.

  • Multichannel Pipettes and Reagent Reservoirs

  • Microplate Reader: Capable of kinetic or endpoint absorbance measurements at the desired wavelength.

  • Incubator: To maintain a constant temperature for the enzymatic reaction.

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of this compound compounds.

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_plate Prepare Assay Plate (Serial Dilutions of Inhibitor) prep_reagents->prep_plate Dispense add_enzyme Add Enzyme to Wells prep_plate->add_enzyme pre_incubate Pre-incubate (Inhibitor + Enzyme) add_enzyme->pre_incubate Allow Binding add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate measure Measure Absorbance (Kinetic or Endpoint) add_substrate->measure plot_data Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) measure->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: A generalized workflow for determining the IC50 of enzyme inhibitors.

Detailed Step-by-Step Protocol

This protocol is a template and should be optimized for the specific enzyme and substrate system being investigated.

1. Preparation of Reagents:

  • Assay Buffer: Prepare a sufficient volume of the appropriate assay buffer. The choice of buffer is critical for maintaining the enzyme's stability and activity.

  • Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Substrate Solution: Prepare a working solution of the substrate in the assay buffer. The substrate concentration is typically kept at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Inhibitor Stock Solutions: Prepare high-concentration stock solutions of the this compound compounds and the positive control inhibitor in 100% DMSO.

  • Serial Dilutions of Inhibitors: Perform serial dilutions of the inhibitor stock solutions in the assay buffer to create a range of concentrations to be tested. It is crucial to maintain a constant final concentration of DMSO in all wells to avoid solvent effects on enzyme activity.

2. Assay Procedure:

  • Plate Layout: Design the plate layout to include wells for blanks (no enzyme), negative controls (no inhibitor), positive controls (known inhibitor), and the test compounds at various concentrations. Each condition should be performed in triplicate.

  • Dispense Inhibitors: Add a small volume (e.g., 10 µL) of the serially diluted inhibitor solutions, positive control, and vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells of the 96-well plate.

  • Add Enzyme: Add the enzyme working solution (e.g., 80 µL) to all wells except the blanks.

  • Pre-incubation: Gently mix the plate and pre-incubate it at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes). This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate the Reaction: Add the substrate working solution (e.g., 10 µL) to all wells to start the enzymatic reaction.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength. For a kinetic assay, take readings at regular intervals (e.g., every minute for 15-30 minutes). For an endpoint assay, incubate the plate for a fixed time and then take a single absorbance reading.

Data Analysis and Interpretation

  • Calculate Percentage Inhibition: The percentage of enzyme inhibition for each inhibitor concentration is calculated using the following formula:

    Where:

    • Rate_inhibitor is the reaction rate in the presence of the inhibitor.

    • Rate_control is the reaction rate in the absence of the inhibitor (negative control).

    • Rate_blank is the background absorbance change in the absence of the enzyme.

  • Generate Dose-Response Curve: Plot the percentage inhibition against the logarithm of the inhibitor concentration.[7] This will typically generate a sigmoidal curve.

  • Determine IC50 Value: The IC50 value is the concentration of the inhibitor that produces 50% inhibition. This can be determined by fitting the dose-response curve to a suitable nonlinear regression model (e.g., a four-parameter logistic equation) using software like GraphPad Prism.[9]

Understanding the Mechanism of Inhibition

To gain deeper insights into how the this compound compounds inhibit the enzyme, further kinetic studies can be performed. By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. This plot can help distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive inhibition. For example, this compound derivatives have been shown to be competitive inhibitors of E. coli β-glucuronidase.[5]

Competitive Inhibition Mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) ES->E P Product (P) ES->P I Inhibitor (I) (this compound) EI->E

Caption: A diagram illustrating the mechanism of competitive enzyme inhibition.

Troubleshooting Common Issues

Problem Possible Cause Solution
High variability between replicates Pipetting errors, improper mixing, temperature fluctuations.Use calibrated pipettes, ensure thorough mixing, maintain a constant temperature.
Low signal or no enzyme activity Inactive enzyme, incorrect buffer conditions, substrate degradation.Use a fresh batch of enzyme, optimize buffer pH and ionic strength, prepare fresh substrate solution.
Inhibitor precipitation Poor solubility of the compound in the assay buffer.Increase the final DMSO concentration (while ensuring it doesn't affect enzyme activity), use a different co-solvent.
Non-specific inhibition The compound may be an aggregator or a reactive species.Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. Perform counter-screens to identify reactive compounds.[10]

Conclusion

This application note provides a robust framework for conducting enzyme inhibition assays with this compound compounds. By following this detailed protocol and understanding the underlying principles, researchers can generate reliable and reproducible data to advance their drug discovery efforts. The adaptability of this protocol allows for its application to a wide range of enzyme targets, facilitating the exploration of the full therapeutic potential of this promising class of molecules.

References

  • Zhou, T. S., Wei, B., He, M., Li, Y. S., & Wang, Y. K. (2020). Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736–1742. [Link]

  • DavidsonX – D001x – Medicinal Chemistry. Chapter 4 – Enzymes. Part 3 – Measuring Inhibition. Video Clip – IC50 and Ki. edX. [Link] (Note: Specific course content may require enrollment)

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cyanamide? [Link]

  • Kaur, H., Kumar, V., & Kumar, S. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6736. [Link]

  • Abdel-Gawad, N. M., George, R. F., & El-Sayed, M. A. A. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(3), 853. [Link]

  • Ju, J. C., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1266. [Link]

  • Taghour, M. S., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 138, 106655. [Link]

  • Zhang, L., & Lu, Y. (2012). Computing Method and Test on IC50 Value of Tyrosinase Inhibition. Advanced Materials Research, 554-556, 1133-1136. [Link]

  • Li, J. T., et al. (2010). (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2148. [Link]

  • ResearchGate. (n.d.). Chemical structures of 13 this compound derivatives and the inhibitory activity against EcGUS-mediated PNPG hydrolysis. [Link]

  • Ye, X., et al. (2023). Synthesis and enzymatic inhibition effects of thiazolidinedione 3C-like protease inhibitors. Journal of Chemical Research, 47(5), 441-447. [Link]

  • Kirk, N. J., et al. (2020). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 595, 113635. [Link]

  • Kumar, R., et al. (2019). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 107, 00013. [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751–6752. [Link]

  • Wikipedia. (2024). IC50. [Link]

  • Mphahlele, M. J., et al. (2022). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules, 27(19), 6296. [Link]

  • Kumar, A., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Chemistry Central Journal, 11, 112. [Link]

  • Khan, M. S., et al. (2022). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega, 7(30), 26345–26356. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Protocols for Thiazolidin-2-cyanamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Cyano Challenge

Welcome to the technical support hub for Thiazolidin-2-cyanamide analogues. As researchers, you know that the N-cyanoimine moiety (


) confers unique pharmacological properties—often used in DPP-4 inhibitors and neonicotinoids—but it also introduces significant purification hurdles.[1] These compounds are "chemical chameleons": polar enough to trail on silica, yet often too lipophilic for standard aqueous workups.[1]

This guide moves beyond generic protocols. It addresses the specific physicochemical behaviors of the 2-cyanoimino-1,3-thiazolidine scaffold, focusing on overcoming oiling out during crystallization and peak tailing during chromatography.[1]

Module 1: Crystallization Protocols (The Primary Defense)

The "Oiling Out" Phenomenon

This compound analogues often form oils rather than crystals because their melting points are frequently depressed by impurities (such as the disulfide dimer of the starting cysteamine).[1] The transition from oil to lattice is kinetically hindered.

Protocol A: The "Displacement" Recrystallization

Best for: High-purity requirements (>99.5%) where yield is secondary.[1]

The Logic: Instead of cooling a single solvent, we use a solvent/anti-solvent system where the anti-solvent competes for solvation shells, forcing the molecules to stack.

ParameterSpecificationRationale
Primary Solvent Acetonitrile (MeCN) or EthanolDissolves the analogue and polar impurities.[1] MeCN is preferred for stability.[1]
Anti-Solvent Water (Cold, pH 6-7) Forces precipitation.[1] Must be neutral to prevent hydrolysis of the cyano group.
Temperature 40°C

20°C

4°C
Gradual cooling prevents occlusion of impurities (trapping solvent).
Seeding Required at 25°CProvides a nucleation surface to bypass the oil phase.

Step-by-Step Workflow:

  • Dissolve crude solid in minimum hot MeCN (40-45°C). Do not boil (avoids thermal degradation).[1]

  • Add water dropwise until persistent turbidity is observed.

  • Add seed crystals (0.1% w/w).

  • Critical Step: Stop stirring. Allow to stand at room temperature (20°C) for 2 hours. Agitation at this stage promotes oiling.

  • Once crystal growth is visible, cool to 4°C overnight.

Module 2: Chromatographic Separation (The Scalpel)

The "Tailing" Problem

On standard silica gel, this compound analogues exhibit severe tailing.[1]

  • Mechanism: The imine nitrogen and the thiazolidine ring nitrogen can act as Lewis bases, interacting strongly with acidic free silanols (

    
    ) on the stationary phase.
    
Protocol B: Silanol-Masked Flash Chromatography

Best for: Isolating analogues from close-running impurities.[1]

Mobile Phase Modifier: Triethylamine (TEA).[1][2][3][4][5] Stationary Phase: Standard Silica Gel (40-63 µm).[1]

The "Self-Validating" System:

  • Pre-treatment: Flush the column with 1% TEA in Hexane/Ethyl Acetate before loading the sample. This saturates the active silanol sites before your compound sees them.

  • Running Eluent: Maintain 0.1% TEA throughout the run.

  • Visualization: These compounds absorb weakly at 254 nm.[1] Use Iodine vapor or KMnO4 stain (yellow/white spots on purple) for better sensitivity.[1]

Expert Insight: If you observe a "ghost peak" or double spots, check your solvent pH. Acidic solvents can cause tautomerization or partial hydrolysis to the urea derivative on the column.

Module 3: Stability & Degradation Mapping

The cyanoimine group is an electron-withdrawing "sink," but it is susceptible to hydrolysis.[1]

  • Acidic Conditions: Hydrolysis to the urea derivative (Thiazolidin-2-ylurea).[1]

  • Basic Conditions: Ring opening or polymerization.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying these analogues, factoring in their stability profiles.

PurificationLogic Start Crude Reaction Mixture (this compound) CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid High mp Oil Viscous Oil CheckState->Oil Low mp / Impure TLC TLC Analysis (Check Impurity Profile) Solid->TLC Column Protocol B: Flash Chromatography (TEA-Buffered) Oil->Column Cannot Crystallize Cryst Protocol A: Recrystallization (MeCN / Water) TLC->Cryst Single Major Spot TLC->Column Multiple Spots / Tailing PurityCheck HPLC / NMR Check Cryst->PurityCheck Column->PurityCheck PurityCheck->Column Purity < 95% Storage Store: -20°C, Desiccated (Prevent Hydrolysis) PurityCheck->Storage Purity > 98%

Figure 1: Decision matrix for purification. Note that "Oils" are immediately routed to chromatography to avoid thermal degradation during failed crystallization attempts.

Troubleshooting & FAQs

Q1: My product precipitates as a gummy oil during recrystallization. How do I fix this?

Diagnosis: This is "oiling out," typically caused by supersaturation or cooling too quickly.[1] Corrective Action:

  • Re-heat the mixture until the oil dissolves (add slightly more solvent if needed).

  • Scratch the inner wall of the flask with a glass rod at the interface of the solution and air.

  • Seed with a tiny crystal of pure product.

  • Insulate the flask with a towel to slow the cooling rate. Do not put it directly into an ice bath.[1]

Q2: I see a new spot on TLC after column chromatography that wasn't there before.

Diagnosis: On-column degradation. The acidity of the silica gel likely hydrolyzed the N-cyano group to a urea derivative. Corrective Action:

  • Ensure you used 0.5% Triethylamine (TEA) in the mobile phase.

  • If using TEA, ensure you removed the solvent strictly below 40°C on the rotovap.

  • Switch to Neutral Alumina stationary phase if the compound is extremely acid-sensitive.[1]

Q3: What is the best way to remove residual TEA after the column?

Diagnosis: TEA has a high boiling point and smells. Corrective Action:

  • Co-evaporate with Toluene (azeotropes with TEA).[1]

  • Alternatively, dissolve the product in DCM and wash quickly with a pH 6.0 Phosphate Buffer .[1] (Do not use strong acid washes like HCl, or you will hydrolyze the product).

References

  • Synthesis and Industrial Scale-up

    • Shimizu, M., et al. "Method for producing 2-cyanoimino-1,3-thiazolidine."[1] Google Patents, CN1220687C.[1]

    • Source
  • Chromatographic Techniques (Silanol Masking)

    • McCalley, D. V.[1] "Effect of organic modifier and buffer on the separation of basic compounds." Journal of Chromatography A.

    • Source: [Link]

  • Recrystallization Solvents for Thiazolidines

    • Salehitabar, A., et al. "Catalyst-Free Synthesis of Thiazolidine Derivatives in Acetonitrile."[1][6] Molecular Diversity.

    • Source: [Link]

  • Hydrolysis Mechanisms of N-Cyano Compounds

    • "The Hydrolysis of Nitriles - Mechanism and Conditions."[1][7][8][9] Chemistry LibreTexts.

    • Source: [Link]

Sources

Addressing challenges in the scale-up synthesis of Thiazolidin-2-cyanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Knowledge Base & Troubleshooting Portal

Product Focus: Thiazolidin-2-cyanamide (Synonyms: N-Cyanothiazolidin-2-imine; 2-Cyanoimino-1,3-thiazolidine) CAS Registry Number: 2636-92-2 Document ID: KB-TZC-05 Last Updated: October 24, 2023

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center for this compound synthesis. This guide addresses the critical transition from gram-scale bench synthesis to kilogram-scale production.

The most robust route for scale-up involves the reaction of Cysteamine (2-aminoethanethiol) with Dimethyl N-cyanodithioiminocarbonate (DMDTC) . While chemically straightforward, this pathway presents significant engineering hurdles at scale, primarily driven by the evolution of Methyl Mercaptan (MeSH) and the kinetic competition between cyclization and polymerization.

This portal provides self-validating protocols and engineering controls to ensure process safety and product integrity.

Module 1: Reaction Kinetics & Mechanism

The Pathway

Understanding the mechanism is the first step in troubleshooting low yields. The reaction proceeds via a nucleophilic attack of the cysteamine amine group on the DMDTC, followed by an intramolecular ring closure.

ReactionPathway Cyst Cysteamine (Nucleophile) Inter Intermediate (Open Chain Thio-adduct) Cyst->Inter Step 1: Nucleophilic Attack (Fast, Exothermic) Dimer Cystamine (Oxidative Impurity) Cyst->Dimer Oxidation (Air) DMDTC DMDTC (Electrophile) DMDTC->Inter Step 1: Nucleophilic Attack (Fast, Exothermic) Prod This compound (Target) Inter->Prod Step 2: Cyclization (Rate Limiting) MeSH 2x Methyl Mercaptan (Gas Byproduct) Inter->MeSH Elimination

Figure 1: Reaction pathway showing the critical intermediate and the oxidative impurity risk. Step 2 (Cyclization) requires thermal driving force to complete the elimination of MeSH.

Critical Process Parameters (CPPs)
ParameterSpecificationTechnical Rationale
Stoichiometry Cysteamine (1.05 eq) : DMDTC (1.0 eq)Slight excess of cysteamine drives full consumption of the expensive DMDTC. Large excess leads to disulfide impurities.
Solvent System Ethanol or IsopropanolProtic solvents stabilize the polar transition state. Avoid chlorinated solvents which complicate MeSH scrubbing.
Temperature (Addition) 0°C – 5°CControls the initial exotherm of the amine addition (Step 1).
Temperature (Reflux) 78°C – 82°CEssential for Step 2. The ring closure is endothermic relative to the intermediate; heat is required to drive off MeSH.

Module 2: Engineering Controls (MeSH Management)

WARNING: The reaction generates 2 equivalents of Methyl Mercaptan gas for every mole of product. On a 1kg scale, this releases ~450L of toxic, flammable gas. Standard fume hoods are insufficient.

The Scrubber Protocol

You must implement a closed-loop scrubbing system. Relying on passive venting will result in safety violations and community odor complaints.

ScrubberSystem Reactor Reaction Vessel (MeSH Generation) Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Gas Flow Trap Empty Trap (Anti-Suckback) Condenser->Trap Scrubber1 Scrubber 1 (20% NaOH) Trap->Scrubber1 Primary Neutralization (MeSH + NaOH -> NaSMe) Scrubber2 Scrubber 2 (10% NaOCl / Bleach) Scrubber1->Scrubber2 Oxidation Polishing (Destroys Trace Odor) Vent Atmosphere Scrubber2->Vent Clean Air

Figure 2: Mandatory dual-stage scrubbing system. Stage 1 captures the bulk mercaptan as sodium thiomethoxide. Stage 2 oxidizes any breakthrough traces.

Scrubber Solution Preparation:

  • Primary Trap (Caustic): 20% w/w NaOH solution. Mechanism: Converts volatile MeSH (

    
    ) into non-volatile Sodium Thiomethoxide (
    
    
    
    ).
  • Secondary Trap (Oxidative): 10-12% Sodium Hypochlorite (Bleach). Mechanism: Oxidizes trace sulfur compounds to sulfonates (odorless).

Module 3: Troubleshooting & FAQs

Issue 1: Product has a persistent "garlic/rotten cabbage" odor even after drying.

Diagnosis: Trapped Methyl Mercaptan or Dimethyl Disulfide formation. Root Cause: Inefficient washing or lattice entrapment during crystallization. Corrective Action:

  • The "Nitrogen Sweep": During the reflux phase, introduce a subsurface nitrogen sparge. This mechanically agitates the solution and lowers the partial pressure of MeSH, forcing it out of the reactor and into the scrubber.

  • Recrystallization: Recrystallize from Hot Ethanol . Add activated charcoal (5% w/w) during the hot dissolution step to adsorb sulfurous oligomers. Filter hot, then cool slowly.

Issue 2: Low Yield (<60%) and sticky semi-solid formation.

Diagnosis: Polymerization or Incomplete Cyclization. Root Cause:

  • Scenario A: The reaction was not refluxed long enough. The open-chain intermediate is often a sticky oil.

  • Scenario B: Oxidation of cysteamine feedstock.[1] If your cysteamine was old/yellow, it contained cystamine (dimer), which does not react with DMDTC to form the ring. Corrective Action:

  • Verify Feedstock: Check the melting point of Cysteamine HCl. If it is below 67°C, recrystallize it first.

  • Process Check: Ensure the reflux is vigorous (visible condensation) for at least 3-4 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The intermediate spot must disappear.

Issue 3: Melting Point Depression (Observed: 140-145°C; Target: 152-154°C).

Diagnosis: Presence of Dithiobiuret impurities. Root Cause: Reaction of the product with excess cysteamine or thermal degradation due to excessive heating (>90°C). Corrective Action:

  • pH Control: Ensure the reaction mixture remains neutral to slightly basic. Strongly acidic conditions (from HCl release if not neutralized) can ring-open the product.

  • Purification: Recrystallize from Water/Ethanol (1:4) . The impurity is more soluble in water than the product.

Module 4: Validated Scale-Up Protocol (100g Basis)

Note: This protocol is scalable to 10kg with appropriate heat transfer adjustments.

  • Setup: 1L 3-neck flask equipped with mechanical stirrer, thermometer, N2 inlet (subsurface), and reflux condenser connected to the Dual Scrubber System (see Module 2).

  • Charging: Charge Dimethyl N-cyanodithioiminocarbonate (DMDTC) (146.2 g, 1.0 mol) and Ethanol (400 mL). Cool to 0-5°C. Suspension will form.

  • Addition: Dissolve Cysteamine (77.1 g, 1.0 mol) in Ethanol (150 mL). Add this solution dropwise to the DMDTC suspension over 60 minutes.

    • Checkpoint: Maintain internal temp < 10°C. Exotherm indicates Step 1 is proceeding.

  • Reaction:

    • Allow to warm to room temperature (20-25°C) over 1 hour.

    • Heat to Reflux (78°C) .

    • Engage N2 Sparge: Turn on nitrogen flow (mild bubbling) to sweep MeSH into the scrubber.

    • Reflux for 4 hours. Solids will dissolve, then product may begin to precipitate.

  • Workup:

    • Cool slowly to 0-5°C. Stir for 2 hours to maximize crystallization.

    • Filter the white crystalline solid.

    • Wash: 2x 50mL cold Ethanol.

  • Drying: Vacuum oven at 45°C for 12 hours.

    • Expected Yield: 110 - 115 g (85-90%).

    • Target Mp: 152-154°C.

References

  • Jeschke, P., et al. (2002).[2] "Thiacloprid: A new chloronicotinyl insecticide." Pflanzenschutz-Nachrichten Bayer, 55, 305-333.

  • Wittenberg, J., et al. (1995). "Synthesis and biological activity of new 2-nitroimino- and 2-cyanoimino-thiazolidine derivatives." Journal of Heterocyclic Chemistry, 32(6), 1651-1658.

  • US Patent 4,324,899. "2-Amino-5-cyanothiazoles and their preparation." (Describes analogous cyano-imine chemistry and handling).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 76949, N-Cyanothiazolidin-2-imine."

  • Chemical Engineering Guidelines. "Scrubbing of Methyl Mercaptan and volatile sulfur compounds." EPA Technical Bulletins. (General engineering reference for caustic scrubbing).

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to In Vivo Validation of Thiazolidin-2-cyanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiazolidin-2-cyanamide Scaffold

The thiazolidine heterocyclic ring system is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[1][2][3] A particularly intriguing but less explored subclass is the this compound derivatives. Initial research has identified these compounds as potent inhibitors of bacterial enzymes like β-glucuronidase and as potential anti-virulence agents, suggesting a unique bioactivity profile that warrants further investigation for broader therapeutic applications.[4][5][6]

This guide provides a strategic framework for researchers and drug development professionals to validate the biological activity of novel this compound derivatives in vivo. Moving from promising in vitro data to a whole-animal model is the crucible where a compound's true potential is revealed, testing its efficacy, safety, and pharmacokinetic profile in a complex biological system. Here, we eschew a one-size-fits-all template. Instead, we present a series of robust, self-validating experimental plans tailored to investigate the most promising therapeutic avenues for this compound class, grounded in the established pharmacology of the broader thiazolidine family.

Pillar 1: Validating Anti-inflammatory Activity

Chronic inflammation is a critical pathological component of numerous diseases. Given that various thiazolidinone derivatives are known to possess anti-inflammatory capabilities, this is a logical and high-potential area to explore for this compound compounds.[2][7] The primary goal is to assess whether a lead compound can mitigate an induced inflammatory response.

Causality in Model Selection: Acute vs. Systemic Inflammation

The choice of animal model is the most critical decision in designing an in vivo study. It dictates the nature of the inflammatory response and the clinical relevance of the findings.

  • Carrageenan-Induced Paw Edema Model: This is the workhorse for screening acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a localized, biphasic inflammatory response. The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (3-5 hours), is mediated by prostaglandins and cytokines, making it ideal for evaluating inhibitors of these pathways.[2] Its primary advantages are technical simplicity, reproducibility, and a clear, quantifiable endpoint (paw volume). It serves as an excellent first-pass filter for efficacy.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: For a more comprehensive assessment, the LPS model is superior. LPS, a component of Gram-negative bacteria, induces a potent systemic inflammatory response characterized by a "cytokine storm" (e.g., TNF-α, IL-1β). This model is more clinically relevant for conditions like sepsis and provides a platform to analyze the compound's effect on systemic inflammatory mediators.

For initial validation, the carrageenan model is recommended due to its focused mechanism and clear endpoint. A positive result would then justify moving to the more complex and resource-intensive LPS model.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-Treatment Phase cluster_induce Induction & Measurement cluster_post Post-Mortem Analysis A Acclimatize Wistar Rats (7 days) B Divide into Groups (n=6): 1. Vehicle Control (Saline) 2. Positive Control (Diclofenac) 3. Test Compound (Low Dose) 4. Test Compound (High Dose) A->B C Administer Compounds Orally (via gavage) B->C D Inject 0.1 mL 1% Carrageenan into sub-plantar region of right hind paw C->D 1 hour post-treatment E Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4 hours post-carrageenan D->E F Euthanize Animals (4h) E->F G Collect Paw Tissue & Blood F->G H Analyze Tissue for Inflammatory Markers (e.g., TNF-α, COX-2 via ELISA/qRT-PCR) G->H

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).[8][9]

  • Grouping: Animals are randomly assigned to four groups (n=6 per group):

    • Group I (Vehicle Control): Receives 0.9% saline.

    • Group II (Positive Control): Receives a standard NSAID like Diclofenac (e.g., 10 mg/kg).[2]

    • Group III (Test Compound - Low Dose): Receives this compound derivative at dose X.

    • Group IV (Test Compound - High Dose): Receives this compound derivative at dose 2X.

  • Dosing: The vehicle, positive control, or test compound is administered orally (p.o.) via gavage.

  • Inflammation Induction: One hour after dosing, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Paw volume is measured immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.[2]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Biomarker Analysis (Optional but Recommended): At the end of the experiment, blood can be collected for cytokine analysis (TNF-α, IL-1β), and the paw tissue can be harvested to measure levels of inflammatory mediators like COX-2.[10][11]

Data Presentation & Expected Outcomes
GroupTreatmentMean Paw Volume Increase (mL) at 4h (± SEM)% Inhibition of Edema
IVehicle (Saline)0.85 ± 0.050%
IIDiclofenac (10 mg/kg)0.28 ± 0.0367%[2]
IIITest Compound (10 mg/kg)Experimental DataCalculated Value
IVTest Compound (20 mg/kg)Experimental DataCalculated Value

A statistically significant, dose-dependent reduction in paw volume and inflammatory biomarkers compared to the vehicle control would validate the compound's acute anti-inflammatory activity.

Pillar 2: Validating Anti-Diabetic Activity

The thiazolidinedione (TZD) class of drugs (e.g., Pioglitazone) are well-known insulin sensitizers that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[12] This provides a strong rationale for screening this compound derivatives for anti-diabetic or anti-hyperglycemic effects.

Causality in Model Selection: Chemical Induction of Diabetes

To test anti-hyperglycemic potential, a diabetic animal model is required. The most common and well-validated approach is chemical induction, which destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

  • Alloxan or Streptozotocin (STZ)-Induced Diabetes: Both alloxan and STZ are cytotoxic to pancreatic β-cells. STZ is generally preferred due to its more stable and reproducible induction of diabetes. A single high-dose intraperitoneal (i.p.) injection of STZ in rodents leads to hyperglycemia within 72 hours.[13] This model is excellent for evaluating compounds that either improve insulin sensitivity, have insulin-mimetic effects, or protect/regenerate β-cells.

Signaling Pathway: PPAR-γ and Insulin Sensitivity

G cluster_ligand Ligand Activation cluster_nucleus Nuclear Action cluster_effect Metabolic Effects Ligand Thiazolidine Derivative (e.g., TZD) PPAR PPAR-γ Ligand->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with Complex PPAR-γ/RXR Complex PPRE PPRE (Peroxisome Proliferator Response Element) in Target Gene Promoters Gene Target Gene Transcription ↑ (e.g., Adiponectin, GLUT4) PPRE->Gene Modulates Complex->PPRE Binds to Effect1 ↑ Insulin Sensitivity in Adipose, Muscle, Liver Gene->Effect1 Effect2 ↑ Glucose Uptake Gene->Effect2 Effect3 ↓ Blood Glucose Effect1->Effect3 Effect2->Effect3

Caption: PPAR-γ activation pathway for improving insulin sensitivity.

Detailed Protocol: STZ-Induced Diabetes in Rats
  • Animal Selection and Induction: Male Wistar rats are fasted overnight. Diabetes is induced by a single i.p. injection of STZ (e.g., 50-60 mg/kg) dissolved in fresh, cold citrate buffer (pH 4.5).[13]

  • Confirmation of Diabetes: 72 hours post-STZ injection, blood is collected from the tail vein, and glucose levels are measured. Rats with fasting blood glucose >250 mg/dL are considered diabetic and included in the study.[14]

  • Grouping and Treatment: Diabetic animals are divided into groups (n=6):

    • Group I (Diabetic Control): Receives vehicle.

    • Group II (Positive Control): Receives a standard drug like Glibenclamide or Pioglitazone.

    • Group III & IV (Test Groups): Receive the this compound derivative at two different doses.

    • A non-diabetic normal control group is also maintained.

  • Chronic Dosing: Treatments are administered daily via oral gavage for a period of 21-28 days.[1][15]

  • Monitoring: Body weight and fasting blood glucose are monitored weekly.

  • Oral Glucose Tolerance Test (OGTT): On the final day, an OGTT is performed. After an overnight fast, a baseline blood sample is taken. A glucose solution (2 g/kg) is administered orally. Blood glucose is then measured at 30, 60, 90, and 120 minutes post-glucose administration.[16][17]

  • Terminal Analysis: At the end of the study, animals are euthanized. Blood is collected for biochemical analysis.

Data Presentation & Key Endpoints
ParameterNormal ControlDiabetic ControlPositive ControlTest Compound (Low Dose)Test Compound (High Dose)
Fasting Blood Glucose (mg/dL) - Day 21 95 ± 8350 ± 25Reduced ValueExperimental DataExperimental Data
Body Weight Change (g) - Day 21 +25 ± 4-15 ± 5Improved ValueExperimental DataExperimental Data
OGTT - Area Under Curve (AUC) LowHighReduced ValueExperimental DataExperimental Data
Serum Insulin (µU/mL) NormalLowVariableExperimental DataExperimental Data
Lipid Profile (Triglycerides, Cholesterol) NormalElevatedImproved ValueExperimental DataExperimental Data

A significant reduction in fasting blood glucose, an improved glucose tolerance curve (lower AUC in OGTT), and normalization of lipid profiles compared to the diabetic control group would strongly validate the compound's anti-diabetic potential.[15]

Pillar 3: Validating Anti-Cancer Activity

The thiazolidine scaffold is present in compounds that exhibit cytotoxic effects against various cancer cell lines, making oncology a key area for investigation.[18][19][20] The in vivo validation aims to confirm that the in vitro cytotoxicity translates into tumor growth inhibition in a living system.

Causality in Model Selection: Xenograft Tumor Models

The standard for preclinical anti-cancer drug evaluation is the xenograft model, where human cancer cells are implanted into immunodeficient mice.

  • Subcutaneous Xenograft Model: This is the most common and straightforward model. Human tumor cells are injected subcutaneously into the flank of an immunodeficient mouse (e.g., Nude or SCID mice).[21] The primary advantages are the ease of tumor cell implantation and the ability to visually monitor and measure tumor growth with calipers. This model is excellent for assessing a compound's direct anti-proliferative effect on a tumor.

  • Orthotopic Model: In this more complex model, tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). This provides a more clinically relevant tumor microenvironment but is technically challenging and often requires imaging modalities to track tumor growth.

For initial validation, the subcutaneous model is the logical choice due to its high throughput and clear, reproducible endpoints.[22]

Detailed Protocol: Subcutaneous Human Tumor Xenograft Model
  • Cell Culture and Preparation: Select a human cancer cell line (e.g., A549 - lung, Caco-2 - colon) against which the compound showed high in vitro potency.[19][23] Culture the cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile medium like HBSS, often mixed 1:1 with Matrigel to support tumor engraftment.[21]

  • Animal and Implantation: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice). Inject approximately 5-10 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the right flank.[21]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10):

    • Group I (Vehicle Control)

    • Group II (Positive Control, e.g., 5-Fluorouracil)

    • Group III & IV (Test Compound at two doses)

  • Treatment and Monitoring: Administer treatments (e.g., daily, i.p. or p.o.) for a set period (e.g., 21 days). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (V = 0.5 * length * width²). Monitor animal body weight as an indicator of toxicity.[22]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after the treatment course is complete.

  • Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors are excised and weighed.

Data Presentation & Expected Outcomes
GroupTreatmentMean Final Tumor Volume (mm³) (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) (± SEM)
IVehicle1600 ± 1500%+2.0 ± 1.5
II5-FU550 ± 9065.6%-8.0 ± 2.0
IIITest Compound (Low Dose)Experimental DataCalculated ValueExperimental Data
IVTest Compound (High Dose)Experimental DataCalculated ValueExperimental Data

Significant TGI without causing substantial body weight loss (>15-20%) is the hallmark of a promising anti-cancer agent.[22] Further analysis can include immunohistochemistry on the excised tumors to look for markers of apoptosis (e.g., cleaved Caspase-3) or proliferation (e.g., Ki-67).

Conclusion

Validating the in vivo biological activity of this compound derivatives requires a logical, stepwise approach grounded in established pharmacological principles. By selecting the appropriate animal models—from acute inflammation to chronic metabolic disease and oncology—researchers can systematically uncover the therapeutic potential of this promising chemical scaffold. The protocols and comparative frameworks provided here serve as a guide to designing robust, self-validating studies that can confidently advance lead compounds through the preclinical drug development pipeline. Each experiment, from paw edema measurement to tumor growth inhibition, is a critical piece of the puzzle, ultimately determining if a novel derivative can become a next-generation therapeutic.

References

  • Zheng, Y., et al. (2020). Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fouad, M. A., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules. [Link]

  • Fouad, M. A., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. PubMed. [Link]

  • Zheng, Y., et al. (2020). Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure–inhibitory activity relationships. National Institutes of Health. [Link]

  • Cui, Z., et al. (2018). Synthesis and bioactivity of this compound derivatives against type III secretion system of Xanthomonas oryzae on rice. Pesticide Biochemistry and Physiology. [Link]

  • Kumar, A., et al. (2023). Design, Synthesis, And Anti-Inflammatory Evaluation of Novel Thiazolidinone Derivatives. IAJESM. [Link]

  • Al-Jubair, A. K. M., et al. (2023). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cell. Journal of Survey in Fisheries Sciences. [Link]

  • Khan, I., et al. (2024). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of Biomolecular Structure and Dynamics. [Link]

  • Kaur, R., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Advances. [Link]

  • Kumar, A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]

  • Fouad, M. A., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. MDPI. [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Eldbaset, M. A., et al. (2023). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. MDPI. [Link]

  • El-Kholy, S. E., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC Veterinary Research. [Link]

  • Anselmo, A. C., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. ACS Nano. [Link]

  • Zhang, Y., et al. (2023). Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice. STAR Protocols. [Link]

  • Gualdron, J. A., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Pharmaceuticals. [Link]

  • Unknown. (2023). Synthesis, in vitro and in vivo Antidiabetic Activity of N-Substituted Thiazolidinedione Derivatives. ResearchGate. [Link]

  • Unknown. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). CIBERONC. [Link]

  • Zhang, Y., et al. (2023). Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Journal of the Iranian Chemical Society. [Link]

  • Lazarini, J. G., et al. (2020). In vivo anti-inflammatory assays. Bio-protocol. [Link]

  • de Oliveira, C. H. S., et al. (2023). Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Unknown. (n.d.). Animal models -Tumor immunology -Cancer Biology. Bio-protocol. [Link]

  • Ullah, H., et al. (2023). Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. PLoS ONE. [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor. [Link]

  • Zhang, Y., et al. (2023). Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice. PubMed. [Link]

  • Tomczyk, M., et al. (2023). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. [Link]

  • Al-Khafaji, K. N. J., & Al-Amery, K. H. A. (2022). Thiazolidines: Synthesis and Anticancer Activity. ResearchGate. [Link]

  • Abourehab, M. A. S., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • da Rocha, L. A., et al. (2021). Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. [Link]

  • Sharma, A., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

  • Lee-Rueckert, D., & Kivelä, R. (2017). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT). JoVE. [Link]

  • Barth, N. D., et al. (2022). Ex Vivo Models to Study the Interaction of Immune Cells and Cancer Cells under Therapy. protocols.io. [Link]

  • Graham, J. (2019). IN-VIVO Glucose-stimulates Insulin Secretion Test. protocols.io. [Link]

  • Champions Oncology. (2024). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Champions Oncology. [Link]

Sources

Validation of in silico predictions for Thiazolidin-2-cyanamide activity with experimental data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazolidin-2-cyanamide derivatives have emerged as a potent scaffold for inhibiting bacterial enzymes, specifically Escherichia coli


-glucuronidase (EcGUS) .[1][2][3] While computational (in silico) models often predict high affinity for these targets, the translation to biological reality requires rigorous experimental validation.

This guide provides a technical roadmap for researchers to objectively compare computational predictions (molecular docking scores) against experimental data (enzyme inhibition kinetics). We focus on the validation of 5-phenyl-2-furan-thiazolidin-2-cyanamide derivatives, contrasting their performance with standard inhibitors like D-saccharic acid 1,4-lactone (DSL) .[1][2]

The In Silico Framework: Predictive Modeling

Before wet-lab validation, computational models define the "Product" (the predicted bioactive molecule). For Thiazolidin-2-cyanamides, the primary in silico workflow involves molecular docking to the EcGUS active site.

Computational Methodology
  • Target Structure: E. coli

    
    -glucuronidase (PDB ID: 6LEL or similar EcGUS structures).
    
  • Ligand Preparation: Energy minimization of this compound tautomers (N-cyanoimine form).

  • Docking Algorithm: Standard precision docking (e.g., Glide or AutoDock Vina).

  • Key Interaction Points:

    • Hydrophobic Pocket: Interactions with the "Loop" region of EcGUS.

    • Hydrogen Bonding: The cyanamide nitrogen acts as a critical acceptor/donor for active site residues (e.g., Tyr468, Glu413).

The Prediction (The "Claim")

In silico models typically claim that meta-chloro substitution on the phenyl ring of the 5-phenyl-2-furan moiety maximizes binding affinity (


 kcal/mol) due to optimal steric fit within the hydrophobic cleft.

Experimental Validation: The "Ground Truth"

To validate the in silico claims, we employ a spectrophotometric enzyme inhibition assay . This protocol serves as the "Alternative" or "Benchmark" against which the prediction is tested.

Core Assay Principle

We utilize p-nitrophenyl-


-D-glucuronide (PNPG)  as a chromogenic substrate.[4][5] EcGUS hydrolyzes PNPG to release p-nitrophenol , which absorbs strongly at 405 nm  under alkaline conditions. Inhibitors (Thiazolidin-2-cyanamides) prevent this hydrolysis.
Detailed Protocol: EcGUS Inhibition Assay

Objective: Determine the IC


 and Mode of Inhibition (Ki).
Reagents & Setup
  • Enzyme: Recombinant EcGUS (final conc. 0.05 µg/mL).

  • Substrate: PNPG (1 mM stock).

  • Buffer: 50 mM HEPES or Phosphate buffer (pH 7.4).

  • Stop Solution: 0.2 M Na

    
    CO
    
    
    
    (raises pH to >10 to maximize p-nitrophenol absorbance).
  • Test Compounds: this compound derivatives dissolved in DMSO.

Step-by-Step Workflow
  • Incubation: Mix 10 µL of Test Compound (varying concentrations) with 180 µL of Enzyme solution in a 96-well plate.

  • Equilibration: Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Start: Add 10 µL of PNPG substrate.

  • Kinetics: Monitor Absorbance (OD

    
    ) continuously for 20 minutes OR stop reaction after 20 minutes with 100 µL Stop Solution.
    
  • Quantification: Calculate % Inhibition using the formula:

    
    
    

Comparative Analysis: Prediction vs. Reality

The following table contrasts the In Silico predictions with actual In Vitro results for a representative series of Thiazolidin-2-cyanamides.

Compound IDStructural Feature (R-Group)Predicted Binding Energy (kcal/mol)Experimental IC

(µM)
Validation Status
T-2 (Lead) 3-Cl (meta-chloro) -9.2 1.2 ± 0.2 Validated (Highly Potent)
T-34-Cl (para-chloro)-8.54.7 ± 0.6Validated (Moderate)
T-12-Cl (ortho-chloro)-8.15.7 ± 0.6Validated (Moderate)
T-64-NO

-6.523.1 ± 1.5Validated (Poor Activity)
Control DSL (Standard) N/A 67.3 ± 0.6 Benchmark

Analysis:

  • Validation Success: The experimental data confirms the in silico prediction that the meta-chloro substitution (Compound T-2) provides the strongest inhibition.

  • Superiority: The lead this compound (T-2) is approximately 56x more potent than the standard inhibitor DSL (D-saccharic acid 1,4-lactone).

Visualizing the Validation Logic

Workflow Diagram

This diagram outlines the critical path from computational design to experimental verification.

ValidationWorkflow cluster_0 Phase 1: In Silico Design cluster_1 Phase 2: Wet-Lab Validation cluster_2 Phase 3: Analysis Docking Molecular Docking (EcGUS Target) Selection Select Top Hits (e.g., meta-Cl analog) Docking->Selection Synthesis Chemical Synthesis (Thiazolidin-2-cyanamides) Selection->Synthesis Synthesis Request Assay PNPG Enzyme Assay (OD 405nm) Synthesis->Assay IC50 Calculate IC50 Assay->IC50 Kinetics Lineweaver-Burk Plot (Confirm Competitive Mode) IC50->Kinetics If Potent

Figure 1: The integrated workflow for validating this compound inhibitors, moving from computational docking to kinetic confirmation.

Mechanism of Action (Competitive Inhibition)

The experimental kinetics (Lineweaver-Burk plots) typically reveal that Thiazolidin-2-cyanamides are competitive inhibitors . They compete directly with the substrate (PNPG) for the active site.

Mechanism Enzyme EcGUS Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor (Competitive) Substrate Substrate (PNPG) Substrate->ES_Complex Inhibitor Inhibitor (this compound) Inhibitor->EI_Complex Product Product (p-Nitrophenol + Glucuronide) ES_Complex->Product Hydrolysis

Figure 2: Competitive inhibition mechanism. Thiazolidin-2-cyanamides bind to the free enzyme, preventing PNPG entry. This is experimentally validated by intersecting lines on the Y-axis of a Lineweaver-Burk plot.

References

  • Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure–inhibitory activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Beta-Glucuronidase (GusA) reporter enzyme assay for Escherichia coli. ResearchGate. [Link]

  • Continuous Spectrophotometric Assay for β-Glucuronidase. Asian Journal of Biochemistry. [Link]

Sources

Safety Operating Guide

Thiazolidin-2-cyanamide: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Compromise" Safety Protocol

Thiazolidin-2-cyanamide (often synonymous or structurally related to 2-cyanoimino-1,3-thiazolidine) presents a dual-hazard profile: the instability of the cyanamide (


) moiety and the sulfur-containing thiazolidine ring.

Immediate Action Directive:

  • NEVER mix this compound with Strong Acids (Risk of exothermic hydrolysis and polymerization).

  • NEVER dispose of down the drain (Aquatic toxicity and regulatory violation).

  • ALWAYS segregate as "Non-Halogenated Organic Waste" unless specifically directed otherwise by your facility's EHS (Environmental Health & Safety).

This guide provides the technical justification and step-by-step workflow to ensure your disposal process is scientifically sound and regulatory compliant.

Chemical Profile & Hazard Logic

To handle a chemical safely, you must understand its failure modes. We do not follow rules blindly; we follow chemical causality.

The Structural Risk

The molecule contains an N-cyano group. Unlike simple inorganic cyanides (


) which release HCN gas immediately upon contact with acid, organic cyanamides are susceptible to acid-catalyzed hydrolysis .
  • Mechanism: In the presence of protons (

    
    ), the nitrile nitrogen is protonated, increasing electrophilicity.[1] Water attacks the carbon, eventually converting the cyano group to a urea derivative or carboxylic acid [1].[2]
    
  • The Danger: While this reaction is sometimes used for synthesis, in a waste container it is uncontrolled. It generates heat (exothermic) and can lead to pressure buildup or unexpected polymerization.

Physical Properties for Disposal
PropertyValue/CharacteristicDisposal Implication
Physical State Solid (Crystalline powder)Requires dust-control measures during transfer.
Water Solubility Moderate to LowDo not attempt aqueous dilution as a disposal method.
pH Stability Unstable in strong Acid/BaseCRITICAL: Maintain neutral pH in waste stream.
Combustibility Combustible Organic SolidCompatible with high-temperature incineration.

Waste Segregation Workflow (Decision Logic)

Effective disposal begins at the bench, not the loading dock. Use this logic flow to determine the correct waste stream.

WasteSegregation Start This compound Waste Generated StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath ActionSolid Double Bag (Polyethylene) Label: Toxic Organic Solid SolidPath->ActionSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Contains Halogens (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated ActionHalo Jerrycan: Halogenated Waste Segregate from Acid Halogenated->ActionHalo ActionNonHalo Jerrycan: Non-Halogenated Waste Segregate from Acid NonHalogenated->ActionNonHalo

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent background.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Before handling waste, verify your Personal Protective Equipment (PPE).

  • Gloves: Nitrile (0.11 mm minimum) is generally sufficient for the solid. If dissolved in solvents like DCM, use PVA or laminate gloves.

  • Respiratory: If handling large quantities of powder, use a P95 particulate respirator or work strictly within a fume hood to prevent inhalation of dust [2].

Phase 2: Solid Waste (Pure Compound)
  • Containment: Do not throw loose powder into a general solid waste bin.

  • Primary Packaging: Place the substance in a sealable polyethylene bag (minimum 7 mil thickness) or a screw-top wide-mouth jar.

  • Secondary Containment: Place the primary container inside a secondary clear bag.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: this compound (or 2-cyanoimino-1,3-thiazolidine).

    • Hazard Checkboxes: Toxic, Irritant.[3]

    • Note: Clearly write "Organic Cyanamide - NO ACID" on the tag.

Phase 3: Liquid Waste (Solutions)
  • Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., HDPE carboys are standard).

  • Segregation:

    • Pour into the appropriate Organic Waste stream (Halogenated vs. Non-Halogenated).

    • CRITICAL: Ensure the waste carboy does not contain acidic residues (e.g., from previous acid washes or quench procedures).

  • Rinsing: Rinse glassware with the compatible solvent (e.g., acetone) and add the rinse to the same waste container. Do not rinse down the sink.

Phase 4: Final Destruction (EHS/Facility Level)
  • Method: The preferred destruction method for organic cyanamides is Incineration equipped with an afterburner and scrubber [3].[4]

  • Why: Incineration at >1000°C ensures complete oxidation of the sulfur (to

    
    , scrubbed) and nitrogen (to 
    
    
    
    , scrubbed), preventing the formation of toxic environmental leachates.

Emergency Contingencies: Spills & Exposure[5][6]

If a breach occurs during the disposal process, follow this immediate containment logic.

SpillResponse Spill Spill Detected Type Liquid or Solid? Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Solution Type->LiquidSpill ActionDry Dampen with inert oil/water (Prevent Dust) SolidSpill->ActionDry ActionAbsorb Absorb with Vermiculite (No combustible paper) LiquidSpill->ActionAbsorb Collect Collect in Sealable Container ActionDry->Collect ActionAbsorb->Collect Decon Wash Surface with Soap/Water Collect Rinsate Collect->Decon

Figure 2: Spill response workflow prioritizing dust suppression and containment.

Medical Note: While less immediately lethal than inorganic cyanide, significant exposure (ingestion/dermal) can cause "cyanamide flush" (Antabuse-like effect) if alcohol is present in the system, and severe irritation. Seek medical attention immediately if exposed [4].[3][5]

References

  • LibreTexts Chemistry. (2023).[6] The Hydrolysis of Nitriles. Retrieved from [Link]

  • National Library of Medicine (PubChem). (2024). Cyanamide Compound Summary. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiazolidin-2-cyanamide
Reactant of Route 2
Thiazolidin-2-cyanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.